molecular formula C10H14O4S B1253399 Thymol sulfate

Thymol sulfate

Cat. No. B1253399
M. Wt: 230.28 g/mol
InChI Key: NODSEPOUFZPJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymol sulfate is an organic sulfate of thymol. It has a role as a human xenobiotic metabolite. It is a monoterpenoid and an aryl sulfate. It derives from a thymol. It is a conjugate acid of a this compound(1-).
This compound belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. This compound can be converted into thymol.

Scientific Research Applications

1. Anticancer Potential

  • Thymol has shown significant cytotoxic, genotoxic, and apoptotic effects on gastric adenocarcinoma cells, suggesting its potential as a novel therapeutic agent against gastric cancer (Günes-Bayir et al., 2019).

2. Anti-Inflammatory Effects

  • Thymol demonstrated anti-inflammatory properties in a study involving dextran sulfate sodium-induced experimental colitis in mice. It modulated the activation of the NF-κB pathway, indicating its potential as a treatment for ulcerative colitis (Liu et al., 2018).

3. Broad Pharmacological Properties

  • Thymol exhibits various pharmacological properties, including antioxidant, antispasmodic, antibacterial, and antitumor activities. Its effects are largely attributed to its anti-inflammatory and antioxidant actions (Meeran et al., 2017).

4. Antimicrobial and Antioxidant Properties

  • Thymol has been widely used in pharmacy due to its antimicrobial and antioxidant properties, and studies have investigated its modulation of intrinsic plant physiology (Ye et al., 2016).

5. Antifungal Mechanisms

  • Thymol's antifungal activity against Fusarium graminearum involves inducing lipid peroxidation and disrupting ergosterol biosynthesis, making it a potential alternative for controlling Fusarium head blight disease (Gao et al., 2016).

6. Nutraceutical and Cosmeceutical Applications

  • Thymol and thyme have potential therapeutic uses for respiratory, nervous, and cardiovascular system disorders. Their antimicrobial, antioxidant, and anticarcinogenic activities make them suitable for pharmaceutical, nutraceutical, and cosmeceutical formulations (Salehi et al., 2018).

7. Immunomodulatory and Anti-Inflammatory Activities

  • Thymol and carvacrol, major constituents of thyme, exhibit suppressive effects on dendritic cells maturation and function, as well as T cell responses, highlighting their immunomodulatory and anti-inflammatory potential (Amirghofran et al., 2015).

8. Stress Tolerance in Plants

  • Thymol has been shown to trigger plant resistant responses to combat heavy metal toxicity, highlighting its potential in modulating cell metabolic pathways in response to environmental stimuli (Ye et al., 2016).

9. Antibacterial and Antifungal Properties

  • Studies have emphasized thymol's strong antibacterial and antifungal properties, making it an effective agent in combating a range of microbial infections (Marchese et al., 2016).

10. Potential in Veterinary and Agricultural Applications

  • Thymol's role as an herbal food additive has shown to improve performance, feed utilization, and immune system in animals, fish, and poultry, suggesting its broad application in veterinary and agricultural fields (Abd El-Hack et al., 2016).

properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) hydrogen sulfate

InChI

InChI=1S/C10H14O4S/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13/h4-7H,1-3H3,(H,11,12,13)

InChI Key

NODSEPOUFZPJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)O

synonyms

thymol sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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